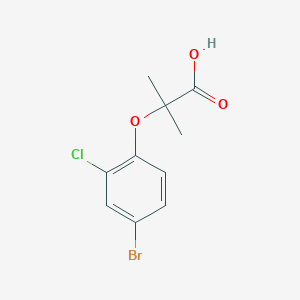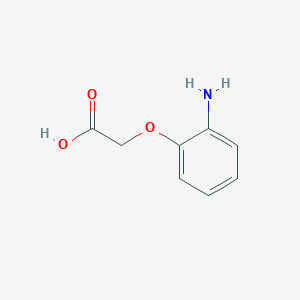
N1-Methylbenzene-1,3-diamine
Übersicht
Beschreibung
N1-Methylbenzene-1,3-diamine is a chemical compound that can be derived from benzene-1,3-diamine by substituting one of the hydrogen atoms on the nitrogen with a methyl group. This modification can potentially alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of diamine derivatives often involves the functionalization of benzene rings with amine groups. For instance, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine was achieved in two steps starting from commercially available amines and nitrobenzene derivatives . Similarly, the synthesis of N,N'-diethyl-4-nitrobenzene-1,3-diamine involved the functionalization of the benzene ring with nitro and ethylamine groups . These methods typically involve nucleophilic aromatic substitution reactions and can be adapted to synthesize N1-Methylbenzene-1,3-diamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of diamine derivatives is characterized by the presence of two amine groups attached to a benzene ring. The position of these groups can influence the overall geometry and electronic distribution of the molecule. For example, the crystal structure of a related compound, bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, showed a twisted conformation due to the presence of amido substituents, resulting in axial chirality . Such structural analyses are crucial for understanding the reactivity and potential interactions of N1-Methylbenzene-1,3-diamine with other molecules.
Chemical Reactions Analysis
Diamine derivatives can participate in various chemical reactions, including cyclopalladation , nucleophilic aromatic substitution , and the formation of Schiff bases . The presence of amine groups makes these compounds versatile intermediates for further chemical transformations. For example, the reaction of diamines with aldehydes can lead to the formation of Schiff bases, which have been shown to possess antibacterial activity . The reactivity of N1-Methylbenzene-1,3-diamine would likely be similar, allowing it to undergo a range of chemical reactions to yield new compounds with potential biological or material applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of diamine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's boiling point, melting point, solubility, and stability. The thermal properties of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide were investigated using techniques like TGA and DSC, revealing information about its polymerization behavior . Similarly, the analysis of N1-Methylbenzene-1,3-diamine would involve studying its thermal stability, solubility in various solvents, and potential for forming polymers or other materials with unique properties.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Suppression of Nitric Oxide Production : N1-Benzyl-4-methylbenzene-1,2-diamine (BMD) has been found to suppress the production of nitric oxide in macrophages, indicating potential anti-inflammatory properties. This suppression occurs through the inhibition of inducible nitric oxide synthase (iNOS) expression at the transcription level, possibly via the suppression of nuclear factor-kappaB activation (Shin et al., 2005).
Inhibition of Nuclear Factor-kappa B Transcriptional Activity : Analogous compounds to N1-Benzyl-4-methylbenzene-1,2-diamine, such as JSH-21, have demonstrated dose-dependent inhibitory effects on nitric oxide production and NF-kappaB transcriptional activity in macrophages. These findings highlight their potential in treating NO-associated inflammatory diseases (Min et al., 2004).
Material Science and Chemistry Applications
Thermal Properties in Polymer Synthesis : Aromatic diamines including N1-Methylbenzene-1,3-diamine derivatives have been utilized in the synthesis of polyimides with azomethine functionality. These polyimides exhibit promising thermal stability and solubility properties, making them attractive for high-performance engineering plastics (Iqbal et al., 2015).
Density and Viscosity Measurements in Solvents : Studies on the densities and viscosities of binary mixtures of 4-methylbenzene-1,3-diamine and 2-methylbenzene-1,3-diamine in various solvents have provided insights into solute-solvent interactions, which are crucial for understanding chemical processes and material properties (Zhu et al., 2014).
Synthesis and Characterization of Novel Compounds
- Synthesis of Novel Schiff Base Ligands and Metal Complexes : Research has been conducted on the synthesis and characterization of new Schiff base ligands and their metal complexes using N1-Methylbenzene-1,3-diamine derivatives. These complexes have applications in various fields including catalysis and materials chemistry (Kargar et al., 2020).
Optoelectronic Properties
- Optoelectronic Applications : N1-Methylbenzene-1,3-diamine derivatives have been used in the synthesis of novel polymers exhibiting blue light emission and stable electrochemical properties, indicating potential applications in organic light-emitting diodes (OLEDs) (Iqbal et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, indicating that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .
Eigenschaften
IUPAC Name |
3-N-methylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNWNNKAUGBOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408882 | |
| Record name | N1-Methylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50617-73-7 | |
| Record name | N1-Methylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)


![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)




![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)




